An In-depth Technical Guide to 2-Ethyl-5-nitrobenzoic Acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-Ethyl-5-nitrobenzoic Acid: Properties, Synthesis, and Applications
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals interested in the fundamental properties, synthesis, and application of 2-Ethyl-5-nitrobenzoic acid. We will delve into its physicochemical characteristics, explore the strategic considerations for its synthesis, detail its key chemical transformations, and provide insights into its potential as a versatile building block in medicinal chemistry and materials science.
Core Molecular Profile and Physicochemical Properties
2-Ethyl-5-nitrobenzoic acid is a substituted aromatic carboxylic acid. Its structure, featuring an ethyl group ortho to the carboxylic acid and a nitro group para to the ethyl group, imparts a unique combination of steric and electronic properties that govern its reactivity and physical characteristics.
The IUPAC name for this compound is 2-ethyl-5-nitrobenzoic acid.[1][2] Its molecular formula is C₉H₉NO₄, and it has a molecular weight of approximately 195.17 g/mol .[1][3] The presence of both an electron-donating ethyl group and a strongly electron-withdrawing nitro group on the benzene ring significantly influences the acidity of the carboxylic acid and the reactivity of the aromatic system.[4]
Table 1: Key Physicochemical Properties of 2-Ethyl-5-nitrobenzoic Acid
| Property | Value | Source(s) |
| CAS Number | 90564-19-5 | [1][3] |
| Molecular Formula | C₉H₉NO₄ | [1][5] |
| Molecular Weight | 195.17 g/mol | [1][3] |
| IUPAC Name | 2-ethyl-5-nitrobenzoic acid | [1][2][5] |
| Appearance | Powder | [4] |
| Melting Point | 164-165 °C | [3][4][6] |
| SMILES | CCC1=C(C=C(C=C1)[O-])C(=O)O | [1][4] |
| InChIKey | INGAGVLEDDEDMY-UHFFFAOYSA-N | [1] |
Strategic Synthesis: Navigating Regioselectivity
The primary route to 2-Ethyl-5-nitrobenzoic acid is through the electrophilic nitration of 2-ethylbenzoic acid. This reaction presents a classic challenge in regioselectivity due to the competing directing effects of the substituents on the aromatic ring.[4]
-
The ethyl group (-CH₂CH₃) is an activating, ortho-, para-director.
-
The carboxylic acid group (-COOH) is a deactivating, meta-director.
The directing influence of the strongly activating ethyl group generally dominates over the deactivating carboxylic acid group.[4] Consequently, the incoming electrophile (the nitronium ion, NO₂⁺) is primarily directed to the positions ortho and para to the ethyl group. The position para to the ethyl group (C5) is sterically more accessible, making 2-ethyl-5-nitrobenzoic acid the major product.[4]
Caption: Key transformations of 2-Ethyl-5-nitrobenzoic acid.
Analytical Characterization
A comprehensive analysis is essential to confirm the structure and purity of 2-Ethyl-5-nitrobenzoic acid. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the molecular structure, confirming the positions of the substituents on the aromatic ring.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups, such as the broad O-H stretch of the carboxylic acid, the C=O stretch, and the symmetric and asymmetric stretches of the N-O bonds in the nitro group.
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound and can provide fragmentation patterns that support the proposed structure. [7][8]* High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the compound and for quantitative analysis in various matrices. [9][10]A reverse-phase C18 column with a mobile phase of acetonitrile and water (with an acid modifier like TFA) and UV detection is a typical setup. [10]
Safety, Handling, and Toxicology
2-Ethyl-5-nitrobenzoic acid is classified as a hazardous substance and must be handled with appropriate precautions. [1] GHS Hazard Statements:
-
H302: Harmful if swallowed. [1][11]* H315: Causes skin irritation. [1][11]* H319: Causes serious eye irritation. [1][11]* H335: May cause respiratory irritation. [1][11] Precautionary Measures:
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses or goggles, chemical-resistant gloves, and a lab coat. * Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash skin thoroughly after handling. * Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
In general, aromatic nitro compounds should be treated with caution, as some can have systemic effects. [12]Always consult the most current Safety Data Sheet (SDS) before handling this chemical.
Conclusion and Future Outlook
2-Ethyl-5-nitrobenzoic acid is a functionally rich building block with significant potential in organic synthesis. The strategic placement of its ethyl, nitro, and carboxylic acid groups allows for a diverse range of chemical manipulations. Its primary utility lies in its role as a precursor to 2-ethyl-5-aminobenzoic acid and other complex derivatives, which are of interest in the development of novel pharmaceuticals, agrochemicals, and specialized polymers. Further research into optimizing its synthesis, particularly through continuous-flow nitration techniques, could enhance safety and yield, making this versatile molecule even more accessible to the scientific community.
References
-
PubChem. (n.d.). 2-Ethyl-5-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-5-ethyl-3-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
ECHA. (n.d.). Chemical label 2-ethyl-5-nitrobenzoic acid. European Chemicals Agency. Retrieved from [Link]
-
American Elements. (n.d.). 2-ethyl-5-nitrobenzoic acid. Retrieved from [Link]
-
Chegg. (2023). What is the IUPAC name for the following compound?. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-nitrobenzoic acid. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-ethyl-5-nitrobenzoic acid (C9H9NO4). Université du Luxembourg. Retrieved from [Link]
- Han, J. C., & Han, G. Y. (1999). Preparation of 2-nitro-5-thiobenzoic acid using immobilized Tris(2-carboxyethyl)phosphine. Analytical Biochemistry, 268(2), 404–407.
- Google Patents. (n.d.). EP0394985A1 - Process for preparing nitro benzoic acid alkyl esters.
-
AIST. (n.d.). Spectral Database for Organic Compounds, SDBS. National Institute of Advanced Industrial Science and Technology. Retrieved from [Link]
- Szafran, M., et al. (2006). Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. International Journal of Quantum Chemistry, 106(12), 2545-2560.
-
NIST. (n.d.). Ethyl 2-nitrobenzoate. National Institute of Standards and Technology. Retrieved from [Link]
- Pytskii, I. S., et al. (2018). Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials. Journal of Analytical Chemistry, 73(1), 58–62.
-
NIST. (n.d.). 2-Chloro-5-nitrobenzoic acid. National Institute of Standards and Technology. Retrieved from [Link]
Sources
- 1. 2-Ethyl-5-nitrobenzoic acid | C9H9NO4 | CID 22745173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Solved What is the IUPAC name for the following compound? | Chegg.com [chegg.com]
- 3. 2-ethyl-5-nitrobenzoic acid | 90564-19-5 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. americanelements.com [americanelements.com]
- 6. 2-ethyl-5-nitrobenzoic acid CAS#: 90564-19-5 [m.chemicalbook.com]
- 7. PubChemLite - 2-ethyl-5-nitrobenzoic acid (C9H9NO4) [pubchemlite.lcsb.uni.lu]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chemical-label.com [chemical-label.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
